molecular formula C9H7Br2FO2 B1409957 Ethyl 2,4-dibromo-3-fluorobenzoate CAS No. 1804932-59-9

Ethyl 2,4-dibromo-3-fluorobenzoate

Cat. No. B1409957
M. Wt: 325.96 g/mol
InChI Key: KNTROOBQARNSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dibromo-3-fluorobenzoate (EDBF) is an organic compound that has been studied extensively in recent years due to its unique properties. EDBF is a brominated and fluorinated benzoic acid ester that is used in a variety of laboratory experiments, as well as in some industrial applications. It is a relatively simple compound to synthesize, and it has a variety of advantages for laboratory experiments, including its low toxicity, low volatility, and low cost.

Mechanism Of Action

The mechanism of action of Ethyl 2,4-dibromo-3-fluorobenzoate is largely unknown. However, it is believed to act as a fluorophore, meaning that it is capable of absorbing and emitting light. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to act as an antioxidant, meaning that it is capable of scavenging free radicals and preventing oxidative damage. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to act as a proton acceptor, meaning that it is capable of accepting protons from other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2,4-dibromo-3-fluorobenzoate are largely unknown. However, it is believed to be non-toxic and non-irritating. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to be non-carcinogenic and non-mutagenic. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to have anti-inflammatory properties, meaning that it is capable of reducing inflammation in the body.

Advantages And Limitations For Lab Experiments

Ethyl 2,4-dibromo-3-fluorobenzoate has a variety of advantages and limitations for laboratory experiments. One of the main advantages of Ethyl 2,4-dibromo-3-fluorobenzoate is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively inexpensive, making it a cost-effective choice for laboratory experiments. Furthermore, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively easy to synthesize, making it a convenient choice for laboratory experiments. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate has a low volatility, meaning that it is less likely to evaporate during laboratory experiments.
One of the main limitations of Ethyl 2,4-dibromo-3-fluorobenzoate is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively unstable, meaning that it is prone to degradation during laboratory experiments. Furthermore, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively difficult to purify, meaning that it is difficult to obtain a high-quality product during laboratory experiments. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively difficult to handle, meaning that it is difficult to manipulate during laboratory experiments.

Future Directions

There are a variety of potential future directions for research on Ethyl 2,4-dibromo-3-fluorobenzoate. One potential direction is to

Scientific Research Applications

Ethyl 2,4-dibromo-3-fluorobenzoate has a variety of scientific research applications. It is commonly used in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to synthesize a variety of drugs. Ethyl 2,4-dibromo-3-fluorobenzoate is also used in the synthesis of dyes, as it can be used to synthesize a variety of dyes. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is used in the synthesis of polymers, as it can be used to synthesize a variety of polymers. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is used in the synthesis of pesticides, as it can be used to synthesize a variety of pesticides.

properties

IUPAC Name

ethyl 2,4-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTROOBQARNSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dibromo-3-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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